1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide
Description
1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide is a complex organic compound characterized by the presence of fluorine atoms and a triazole ring
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c20-12-3-6-14(7-4-12)25-11-17(23-24-25)19(26)22-16-2-1-9-27-18-10-13(21)5-8-15(16)18/h3-8,10-11,16H,1-2,9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYPFDCGAJPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)F)OC1)NC(=O)C3=CN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 4-fluorophenyl and 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin moieties. These intermediates are then coupled using triazole-forming reactions, often involving azide-alkyne cycloaddition under copper-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide
- 1-(4-bromophenyl)-N-(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide
Uniqueness
1-(4-fluorophenyl)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)triazole-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
